molecular formula C12H11ClO2 B054231 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran CAS No. 111808-94-7

5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran

Cat. No. B054231
CAS RN: 111808-94-7
M. Wt: 222.67 g/mol
InChI Key: GQHKNJRCVPQMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran is a chemical compound that belongs to the furan family. It is also known as 4-chlorophenylhydroxymethylfurfural or HMF-Cl. This compound has gained significant attention in recent years due to its potential applications in various fields, including scientific research.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes that are involved in various biological processes. It has also been suggested that this compound may have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran in lab experiments is its ease of synthesis. This compound can be synthesized using simple reaction conditions and is readily available. However, one of the limitations of using this compound is its instability under certain conditions. It can undergo various chemical reactions, which may affect the results of lab experiments.

Future Directions

There are various future directions for the research and application of 5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran. One potential direction is the development of new drugs and pharmaceuticals based on this compound. It may also be used in the development of novel materials for various applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

5-(4-Chlorophenyl)-3-hydroxymethyl-2-methylfuran has various potential applications in scientific research. It is widely used as a starting material for the synthesis of other chemical compounds. This compound has shown promising results in the development of new drugs and pharmaceuticals. It has also been used in the synthesis of novel materials for various applications, including catalysis, energy storage, and sensing.

properties

CAS RN

111808-94-7

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

[5-(4-chlorophenyl)-2-methylfuran-3-yl]methanol

InChI

InChI=1S/C12H11ClO2/c1-8-10(7-14)6-12(15-8)9-2-4-11(13)5-3-9/h2-6,14H,7H2,1H3

InChI Key

GQHKNJRCVPQMQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)CO

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid (0.104 g, 0.44 mmol) in THF (2 mL) and MeOH (2 mL) was added TMSCHN2 (2.0 M in Et2O, 0.250 mL). The reaction mixture was stirred for 18 hours at which time it was concentrated in vacuo. The residue was dissolved in 1 ml of THF at 0° C., and a solution of LAH (1.0 M in THF, 0.8 mL) was added. After addition, the reaction was stirred at room temperature for 2 hours, and then water (0.24 mL), 15% aqueous NaOH (0.24 mL), and water (0.72 mL) were added sequentially to the reaction. After 30 minutes, the reaction mixture was filtered through celite, and the filtrate was concentrated to give 53.1 (0.056 g). 1H NMR (400 MHz, CDCl3) δ ppm 7.53-7.63 (m, 2 H), 7.31-7.40 (m, 2 H), 6.64 (s, 1 H), 4.52 (s, 2 H), 2.37 (s, 3 H).
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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